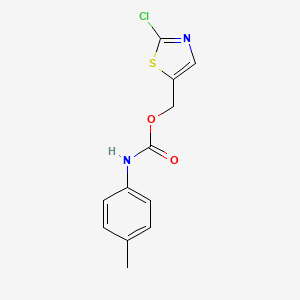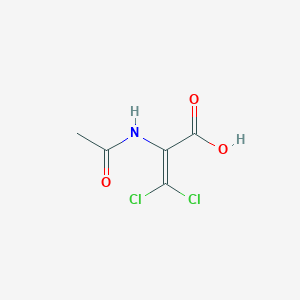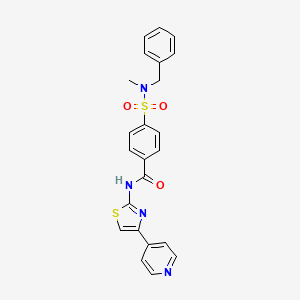
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as BMTB, is a small molecule compound that has been studied for its potential applications in scientific research. BMTB has been shown to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has also been shown to reduce oxidative stress and inflammation in neurodegenerative diseases by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In inflammation research, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its ability to inhibit various signaling pathways and enzymes, making it a promising candidate for further exploration in drug discovery and development. However, one of the limitations of using 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, including exploring its potential applications in other disease areas, optimizing its pharmacokinetic properties, and developing more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide and its potential side effects.
Synthesis Methods
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically begins with the reaction of 4-(pyridin-4-yl)thiazol-2-amine with benzyl chloroformate, followed by the addition of N-methylsulfamide and 4-aminobenzamide. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final compound.
Scientific Research Applications
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been studied for its potential applications in various scientific research areas, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-5-3-2-4-6-17)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(16-31-23)18-11-13-24-14-12-18/h2-14,16H,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXXXRIBCLUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide](/img/structure/B2670295.png)

![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)
![3-[2-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2670298.png)

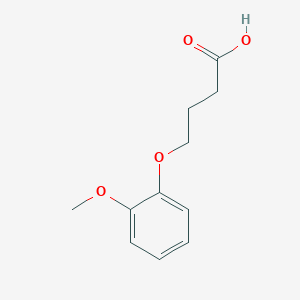
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2670301.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2670302.png)
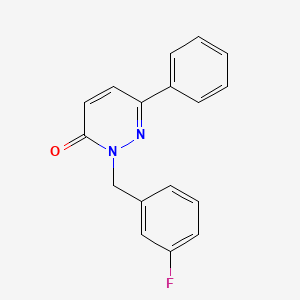
![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)
![N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2670305.png)

